3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Overview
Description
Synthesis Analysis
- The synthesis of related compounds to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, such as 5-hydroxy-1-aminopyrroline-3-carboxylic acid derivatives from 1,2-diaza-1,3-butadienes and aldehydes, has been demonstrated. This process involves domino reactions that execute multistep transformations without intermediate workup procedures (Attanasi et al., 2002).
Molecular Structure Analysis
- The molecular structure of compounds related to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, such as N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, has been characterized. These studies involved X-ray diffraction to determine molecular organization and intermolecular interactions (Villard et al., 2003).
Chemical Reactions and Properties
- Studies on related pyrrole compounds have shown a variety of chemical reactions. For instance, the oxidation of N-hydroxypyrrole and 3-phenyl-N-hydroxypyrrole yielded transient pyrrolyl-1-oxyl radicals, as observed by EPR spectroscopy. This indicates a reactive nature in oxidative conditions (Kakouris et al., 1992).
Physical Properties Analysis
- Physical properties such as solubility and photostability of related compounds like π-conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units have been explored. These properties are crucial for electronic applications, indicating potential utility in material science (Beyerlein & Tieke, 2000).
Chemical Properties Analysis
- The chemical properties of related pyrrole compounds have been investigated, such as the influence of steric hindrance and electronic nature of substituents on supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. These studies reveal insights into the interactions and stability of pyrrole compounds under various conditions (Figueira et al., 2015).
Scientific Research Applications
Summary of the Application
“3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole” is used in the field of organic chemistry, specifically in the synthesis of pyrrolidines .
Methods of Application
The compound is used in a metal-free photoinduced triiodide-mediated [3 + 2] cycloaddition of N-Ts aziridines with alkenes . This operationally simple protocol utilizes bench-stable and inexpensive TBAI as a radical mediator, enabling regioselective access to substituted pyrrolidines with good functional group compatibility .
Results or Outcomes
The results of this application are substituted pyrrolidines, which are achieved with good functional group compatibility .
Application in Chemical Synthesis
Summary of the Application
“3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole” can also be used in the preparation of certain ester compounds .
Methods of Application
The method involves combining a first compound with a second compound, which is an acyl halide . The specifics of the procedure are not detailed in the source.
Results or Outcomes
The outcome of this application is an ester with a specific structure .
Safety And Hazards
Specific safety and hazard information for “3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole” is not available from the sources I found.
Future Directions
Unfortunately, I couldn’t find any specific future directions for “3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole”.
properties
IUPAC Name |
(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZALJYJCTCKOHO-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole |
Citations
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